molecular formula C18H17NO2S B6091823 5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione

5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B6091823
M. Wt: 311.4 g/mol
InChI Key: BSBRCUMVUQHDNN-UHFFFAOYSA-N
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Description

5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane-1,3-dione core with a phenyl group and a thiophen-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a cyclohexane-1,3-dione derivative and a thiophen-2-ylmethylamine under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.

    Cyclohexane-1,3-dione Derivatives: Compounds like 2,2,6,6-tetramethyl-4-piperidone.

Uniqueness

5-Phenyl-2-{[(thiophen-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5-phenyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-17-9-14(13-5-2-1-3-6-13)10-18(21)16(17)12-19-11-15-7-4-8-22-15/h1-8,12,14,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBRCUMVUQHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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